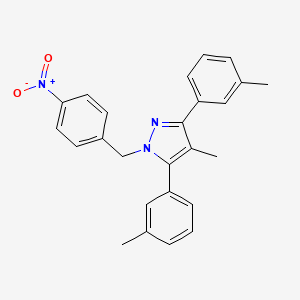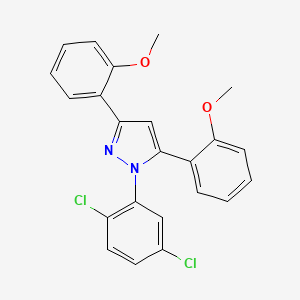![molecular formula C11H7F2N3O B10923110 4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10923110.png)
4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters in the presence of nickel(2+) acetate . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours. Industrial production methods may involve the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s effects are mediated through pathways involving DNA damage repair and homologous recombination .
Comparison with Similar Compounds
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can be compared with other similar compounds, such as:
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound shares a similar benzimidazole core but lacks the difluoromethyl group, resulting in different pharmacological properties.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is used as a dopant for n-type organic semiconductors and has different electronic properties compared to 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE.
The uniqueness of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE lies in its enhanced chemical stability and biological activity due to the presence of the difluoromethyl group.
Properties
Molecular Formula |
C11H7F2N3O |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H7F2N3O/c12-10(13)8-5-9(17)15-11-14-6-3-1-2-4-7(6)16(8)11/h1-5,10H,(H,14,15,17) |
InChI Key |
KVEUKBJPCXEROP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923028.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923032.png)
![2-{[4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10923045.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923057.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923082.png)

![methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923085.png)
![3-(2-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923091.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923097.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923101.png)
![1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923103.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B10923105.png)

